molecular formula C20H19Cl2N5O B11295265 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B11295265
M. Wt: 416.3 g/mol
InChI Key: FIMYGMSYSLPBRC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a dichlorobenzamide moiety linked to a pyrimidine ring through an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the condensation of 2,4-dichlorobenzoic acid with an amine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as ZrCl4, and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of green chemistry principles, such as the employment of reusable catalysts and eco-friendly solvents, is also becoming increasingly common in the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrimidine ring and the ethylamino group allows it to interact with nucleophilic sites on proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide lies in its specific structural features, such as the ethylamino group and the pyrimidine ring, which confer distinct chemical properties and biological activities. These features differentiate it from other similar compounds and make it a valuable molecule for various applications .

Properties

Molecular Formula

C20H19Cl2N5O

Molecular Weight

416.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C20H19Cl2N5O/c1-3-23-20-24-12(2)10-18(27-20)25-14-5-7-15(8-6-14)26-19(28)16-9-4-13(21)11-17(16)22/h4-11H,3H2,1-2H3,(H,26,28)(H2,23,24,25,27)

InChI Key

FIMYGMSYSLPBRC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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